6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane
Description
This compound features a 3,6-diazabicyclo[3.1.1]heptane core, a bridged bicyclic structure with nitrogen atoms at positions 3 and 4. Key substituents include:
- 6-Methoxypyridin-3-ylmethyl group: Enhances solubility and bioavailability via methoxy and pyridine moieties.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl group: A pinacol boronic ester critical for Suzuki-Miyaura cross-coupling reactions, enabling late-stage functionalization in drug synthesis .
Pharmacological Role: It is a key intermediate in RET kinase inhibitors (e.g., Selpercatinib), targeting cancers like NSCLC and thyroid carcinoma .
Properties
Molecular Formula |
C23H31BN4O3 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-[(6-methoxypyridin-3-yl)methyl]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C23H31BN4O3/c1-22(2)23(3,4)31-24(30-22)17-7-8-20(25-12-17)27-14-18-10-19(15-27)28(18)13-16-6-9-21(29-5)26-11-16/h6-9,11-12,18-19H,10,13-15H2,1-5H3 |
InChI Key |
UXEMCDFWPAWWDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC4CC(C3)N4CC5=CN=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the bicyclic core through a cyclization reaction.
Step 2: Introduction of the pyridinyl groups via coupling reactions.
Step 3: Functionalization of the pyridinyl groups with methoxy and dioxaborolan substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biology, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. This might include its use as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-((6-Methoxypyridin-3-yl)methyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane exerts its effects would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Amine Derivatives
Compound A : 3-(5-Bromopyrazin-2-yl)-6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane
- Structural Difference : Replaces the boronic ester with a bromopyrazine group.
Compound B : 2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
Boronic Ester-Containing Analogs
Compound C : 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structural Difference : Simple pyridine boronic ester without the bicyclic amine core.
- Functional Impact: Limited to cross-coupling applications (e.g., biaryl synthesis) but lacks intrinsic bioactivity .
Compound D : 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- Structural Difference : Oxabicycloheptane core with a boronic ester.
Pharmacologically Active Derivatives
Compound E : Selpercatinib (LOXO-292)
- Structural Relationship : Derived from the target compound via Suzuki coupling to introduce a pyrazolo[1,5-a]pyridine carboxamide group.
- Functional Impact : Clinically approved RET inhibitor with IC₅₀ values < 1 nM in RET-driven cancers .
Compound F : 5-(6-Alkylpyridin-2-yl)-4-(quinazolin-6-yl)-1H-imidazole
Comparative Data Table
Key Research Findings
Synthetic Versatility : The boronic ester enables late-stage diversification via palladium catalysis, reducing synthetic steps .
Bioactivity Superiority : The bicyclo[3.1.1]heptane core enhances target binding affinity compared to smaller bicyclic analogs (e.g., bicyclo[2.2.1]heptane) .
Metabolic Stability : Methoxypyridine and rigid bicyclic structure reduce CYP450-mediated degradation, improving pharmacokinetics .
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